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Compound of Interest

Compound Name: 1H,1H,2H,2H-Perfluorodecylamine

Cat. No.: B1351156

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorodecylamine

This technical guide provides a comprehensive overview of 1H,1H,2H,2H-
Perfluorodecylamine, a fluorinated primary amine. The document details its molecular
structure, chemical properties, and plausible protocols for its synthesis and characterization,
designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

1H,1H,2H,2H-Perfluorodecylamine is an organofluorine compound characterized by a C8
perfluorinated tail and an ethylamine head group. The presence of the highly electronegative
fluorine atoms imparts unique chemical properties to the molecule.

Chemical Identifiers and Formula:
e Chemical Name: 1H,1H,2H,2H-Perfluorodecylamine[1]

e Synonyms: 2-(Perfluorooctyl)ethylamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-
Heptadecafluorodecylamine[2]

e CAS Number: 30670-30-5[1]

e Molecular Formula: CioHseF17N[1][2][3]
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Below is a diagram representing the two-dimensional molecular structure of 1H,1H,2H,2H-
Perfluorodecylamine.

Molecular structure of 1H,1H,2H,2H-Perfluorodecylamine.

Physicochemical Properties

A summary of the key quantitative properties of 1H,1H,2H,2H-Perfluorodecylamine is
presented in the table below.

Property Value Reference
Molecular Weight 463.13 g/mol [1]

Density 1.595 g/cm3

Appearance No data available

Melting Point No data available

Boiling Point No data available

Solubility No data available [2]

Experimental Protocols
Plausible Synthesis Pathway

While specific synthesis protocols for 1H,1H,2H,2H-Perfluorodecylamine are not readily
available, a plausible and robust multi-step pathway can be proposed. This pathway starts from
the corresponding commercially available alcohol, 1H,1H,2H,2H-Perfluoro-1-decanol. The
workflow involves the conversion of the alcohol to a good leaving group, followed by
nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine.
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End Product:
1H,1H,2H,2H-Perfluorodecylamine

Click to download full resolution via product page

Plausible synthesis workflow for 1H,1H,2H,2H-Perfluorodecylamine.

Methodology:
¢ Tosylation of 1H,1H,2H,2H-Perfluoro-1-decanol:

o Dissolve 1H,1H,2H,2H-Perfluoro-1-decanol in anhydrous dichloromethane (DCM) in a
round-bottom flask under an inert atmosphere (e.g., Nitrogen).

o Cool the solution to 0 °C in an ice bath.
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o Add a suitable base, such as triethylamine or pyridine (approx. 1.2 equivalents).

o Slowly add p-toluenesulfonyl chloride (TsCl, approx. 1.1 equivalents) portion-wise,
maintaining the temperature at 0 °C.

o Allow the reaction to stir at room temperature overnight.
o Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction with water and extract the product with DCM. Wash
the organic layer with dilute HCI, saturated NaHCOs, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude tosylate.

e Azide Substitution:
o Dissolve the crude tosylate in dimethylformamide (DMF).
o Add sodium azide (NaNs, approx. 1.5 equivalents).

o Heat the reaction mixture to 60-80 °C and stir for several hours until TLC indicates the
consumption of the starting material.

o Cool the reaction, pour it into water, and extract the product with a suitable solvent like
ethyl acetate.

o Wash the organic extracts thoroughly with water and brine to remove DMF.

o Dry the organic layer and concentrate under reduced pressure to obtain the crude
perfluorodecyl azide.

¢ Reduction to Amine:

o Method A (Staudinger Reduction): Dissolve the crude azide in a mixture of THF and water.
Add triphenylphosphine (PPhs, approx. 1.1 equivalents) and stir the mixture at room
temperature. The reaction is often complete within a few hours.
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o Method B (LiAlH2 Reduction): In a separate flask, prepare a suspension of lithium
aluminum hydride (LiAlH4, approx. 1.5 equivalents) in anhydrous THF under an inert
atmosphere and cool to 0 °C. Slowly add a solution of the crude azide in THF. After the
addition, allow the reaction to warm to room temperature and stir until completion.
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and
more water. Filter the resulting solids and concentrate the filtrate.

o The crude amine obtained from either method should be purified, for example, by column
chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized 1H,1H,2H,2H-Perfluorodecylamine,
standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS) should be employed.
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Workflow for analytical characterization.

NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a
suitable deuterated solvent (e.g., chloroform-d, CDCIls) in an NMR tube.

» Data Acquisition: Acquire *H NMR, °F NMR, and 13C NMR spectra on a high-field NMR
spectrometer.

o Expected Spectral Features:
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o H NMR: Expect signals corresponding to the two methylene groups (-CH2-CH2-NH2) in
the aliphatic region (typically 2-4 ppm). The protons closer to the amine group will be
further downfield. The amine protons (-NHz) may appear as a broad singlet.

o 1°F NMR: Expect a complex series of signals corresponding to the CsF17 chain. The CFs
group should appear as a triplet around -81 ppm.

o 13C NMR: Expect signals for the two carbons of the ethyl group and multiple signals for the
carbons in the fluorinated chain, showing characteristic splitting due to C-F coupling.

Mass Spectrometry Protocol:

o Technique Selection: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable
technique for a volatile compound like this.

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as
DCM or ethyl acetate.

e GC-MS Analysis:

o Inject the sample into the GC, where it will be vaporized and separated on a capillary
column.

o The separated compound will then enter the mass spectrometer to be ionized (e.g., by
electron impact, El).

o The mass analyzer will separate the resulting ions based on their mass-to-charge ratio
(m/z).

o Data Analysis: The resulting mass spectrum should show a molecular ion peak
corresponding to the molecular weight of the compound (463.13 g/mol ). The fragmentation
pattern will provide further structural confirmation.

Applications in Research

1H,1H,2H,2H-Perfluorodecylamine is noted for its use in specific research applications. It has
been utilized as an odorant binding agent in assays for detecting organic compounds like
alcohols. It may also be used in the development of biosensors for measuring primary alcohols.
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Additionally, it has been shown to act as an insect repellent. Its primary use is in a laboratory
setting for research purposes.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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